4-(3,3-Dimethylbutoxy)benzonitrile
Description
4-(3,3-Dimethylbutoxy)benzonitrile is a benzonitrile derivative featuring a 3,3-dimethylbutoxy group at the para position of the benzene ring. The benzonitrile core (C₆H₅CN) is a versatile scaffold in organic chemistry, widely used in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing cyano group, which enhances stability and reactivity .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(3,3-dimethylbutoxy)benzonitrile |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)8-9-15-12-6-4-11(10-14)5-7-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
VJDFSGLGXPUZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Structure : The 3,3-dimethylbutoxy substituent introduces steric bulk and moderate lipophilicity, influencing solubility and pharmacokinetic properties in drug design.
- Synthesis: Likely synthesized via Williamson etherification, reacting 4-cyanophenol with 1-bromo-3,3-dimethylbutane under basic conditions, analogous to methods for similar ether-linked benzonitriles .
- Applications: Potential uses include intermediates for non-linear optical materials, pharmaceutical agents (e.g., protease inhibitors), and agrochemicals, as seen in other benzonitrile derivatives .
Comparison with Similar Benzonitrile Derivatives
Structural and Functional Group Analysis
The table below compares 4-(3,3-Dimethylbutoxy)benzonitrile with structurally related compounds, highlighting substituent effects:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: this compound: The alkoxy group is moderately electron-donating via resonance, slightly activating the benzene ring toward electrophilic substitution. 4-(Dimethylamino)benzonitrile: The dimethylamino group strongly donates electrons, enhancing fluorescence and making it suitable for optoelectronic applications . 3-Methoxy-4-nitrobenzonitrile: The nitro group is electron-withdrawing, deactivating the ring and increasing stability for high-energy materials .
Spectroscopic and Physical Properties
- IR Spectroscopy: The cyano group in all compounds shows a sharp peak near 2240 cm⁻¹. Alkoxy groups (e.g., 3,3-dimethylbutoxy) exhibit C-O stretching at 1250–1050 cm⁻¹, while amino groups display N-H stretches (~3400 cm⁻¹) .
- NMR : The para-substituted benzene ring in This compound shows a singlet for the two equivalent aromatic protons, whereas 4-(3-thienyl)benzonitrile displays complex splitting due to thiophene coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
